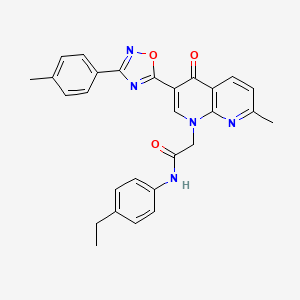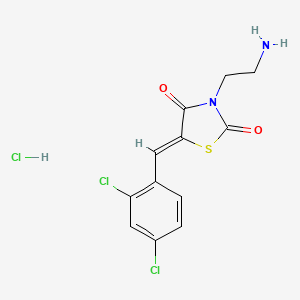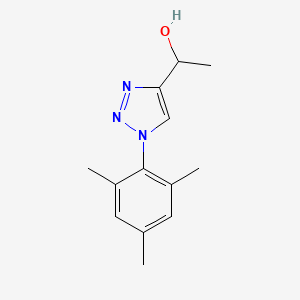![molecular formula C27H21N5O6 B2469999 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide CAS No. 894930-77-9](/img/structure/B2469999.png)
2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C27H21N5O6 and its molecular weight is 511.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
- Facile Synthesis Routes : Studies have shown methods for synthesizing oxazoloquinazolines and triazoloquinazolines, highlighting the versatility of quinazolinone derivatives in chemical synthesis. For instance, reactions of anthranilamide with isocyanates have led to the creation of novel compounds with potential for further functionalization (Chern et al., 1988).
Pharmacological Activities
- Antimicrobial and Antiprotozoal Properties : Quinoxaline-oxadiazole hybrids have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting potential for treating infectious diseases (Patel et al., 2017).
- Analgesic and Anti-inflammatory Activities : Derivatives linked with quinazolin-4-one moiety exhibited significant analgesic and anti-inflammatory effects in animal studies, opening avenues for developing new therapeutic agents (Dewangan et al., 2016).
- Antihistaminic Effects : Novel triazoloquinazolinones have been synthesized and evaluated for their H1-antihistaminic activity, showing potential as new classes of antihistamines with minimal sedation (Alagarsamy et al., 2005).
properties
CAS RN |
894930-77-9 |
|---|---|
Molecular Formula |
C27H21N5O6 |
Molecular Weight |
511.494 |
IUPAC Name |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H21N5O6/c1-16-7-9-18(10-8-16)28-23(33)13-31-20-12-22-21(36-15-37-22)11-19(20)26(34)32(27(31)35)14-24-29-25(30-38-24)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,28,33) |
InChI Key |
WJJJZEROVJSJFB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



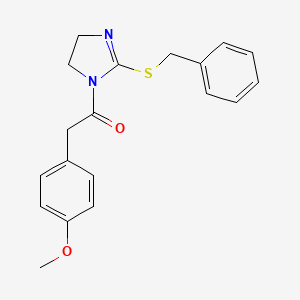
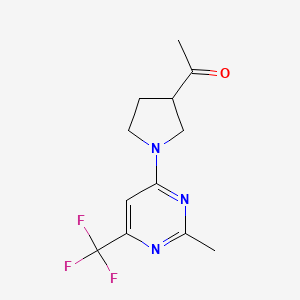
![N-(2-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2469919.png)
![(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469922.png)

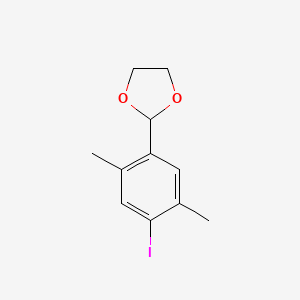

![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2469928.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine](/img/structure/B2469931.png)
